molecular formula C18H27N3O4 B6097450 N-[(3,5-dimethoxyphenyl)methyl]-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)acetamide

N-[(3,5-dimethoxyphenyl)methyl]-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)acetamide

Cat. No.: B6097450
M. Wt: 349.4 g/mol
InChI Key: BLQHVRYQPGFSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,5-dimethoxyphenyl)methyl]-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethoxyphenyl)methyl]-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the acetamide group. The reaction conditions often include the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethoxyphenyl)methyl]-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-dimethoxyphenyl)methyl]-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)acetamide
  • N-[(3,4-dimethoxyphenyl)methyl]-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)acetamide
  • N-[(3,5-dimethoxyphenyl)methyl]-2-(3-oxo-1-ethylpiperazin-2-yl)acetamide

Uniqueness

This compound is unique due to its specific substitution pattern on the piperazine ring and the presence of the 3,5-dimethoxyphenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-12(2)21-6-5-19-18(23)16(21)10-17(22)20-11-13-7-14(24-3)9-15(8-13)25-4/h7-9,12,16H,5-6,10-11H2,1-4H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQHVRYQPGFSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNC(=O)C1CC(=O)NCC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.